![molecular formula C14H22N2O B12895064 4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline CAS No. 648901-33-1](/img/structure/B12895064.png)
4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE is an organic compound that features a pyrrolidine ring substituted with an isopropyl group and a methoxyaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Methoxyaniline Moiety: The final step involves coupling the pyrrolidine derivative with 4-methoxyaniline using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study the interaction of small molecules with biological macromolecules.
作用机制
The mechanism of action of 3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction mechanisms that lead to physiological responses.
相似化合物的比较
Similar Compounds
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-HYDROXYANILINE: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-CHLOROANILINE: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
属性
CAS 编号 |
648901-33-1 |
|---|---|
分子式 |
C14H22N2O |
分子量 |
234.34 g/mol |
IUPAC 名称 |
4-methoxy-3-(1-propan-2-ylpyrrolidin-3-yl)aniline |
InChI |
InChI=1S/C14H22N2O/c1-10(2)16-7-6-11(9-16)13-8-12(15)4-5-14(13)17-3/h4-5,8,10-11H,6-7,9,15H2,1-3H3 |
InChI 键 |
HETDDJQJBIZRSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCC(C1)C2=C(C=CC(=C2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
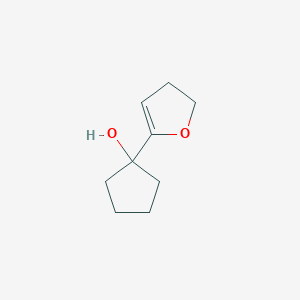
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
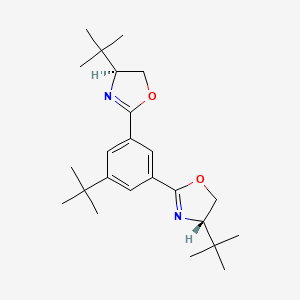
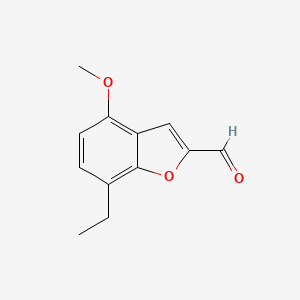
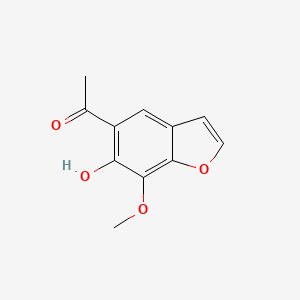
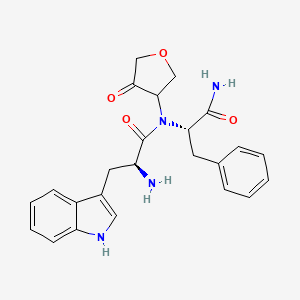
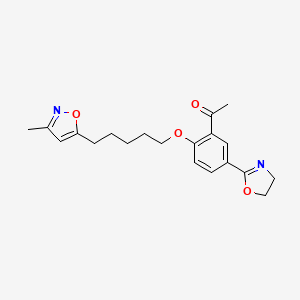
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)

